(R)-(-)-N-Desmethyl-PK 11195

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

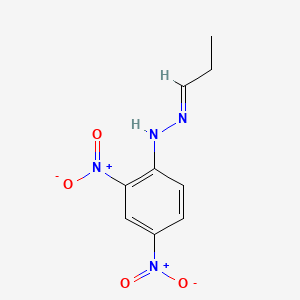

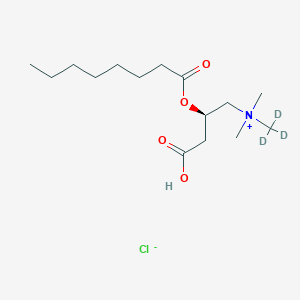

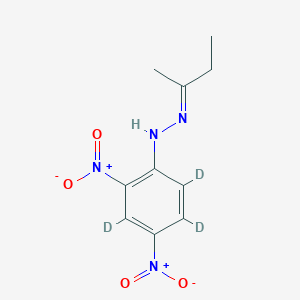

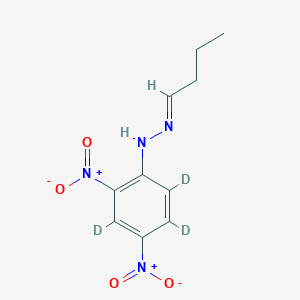

“®-(-)-N-Desmethyl-PK 11195” is an isoquinoline carboxamide that selectively binds to the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO . It is one of the most commonly used PBR ligands due to its high affinity for the PBR in all species .

Synthesis Analysis

The synthesis of “®-(-)-N-Desmethyl-PK 11195” involves the methylation of the desmethyl analogue using iodomethane . The process is then followed by purification with reverse phase High Performance Liquid Chromatography (HPLC) .Applications De Recherche Scientifique

Use in PET Studies and Brain Uptake : The R-enantiomer of [N-methyl-11C]PK 11195, a derivative of (R)-(-)-N-Desmethyl-PK 11195, has been studied for its potential in PET (Positron Emission Tomography) studies of PK (peripheral benzodiazepine) binding sites. This enantiomer exhibits greater retention in regions with PK binding sites, suggesting advantages for PET studies (Shah et al., 1994).

Biodistribution Studies in Mice : The biodistribution of 3H-PK 11195, an antagonist of peripheral-type benzodiazepine receptors, has been studied in mice. High accumulations of radioactivity were observed in organs like the heart, lung, spleen, kidney, and adrenal, indicating specific binding to the receptors. This suggests its potential for in vivo studies of peripheral-type benzodiazepine receptors using PET (Hashimoto et al., 1989).

Differentiation Between Ligands for Peripheral Benzodiazepine Binding Sites : A study differentiated between two ligands for peripheral benzodiazepine binding sites, [3H]RO5-4864 and [3H]PK 11195, using thermodynamic studies. This research contributes to understanding the interaction dynamics of such ligands with peripheral benzodiazepine binding sites (Le Fur et al., 1983).

Labeling and Kinetic Studies for Benzodiazepine Binding Sites : PK 11195 has been used as a new ligand for “peripheral-type” benzodiazepine binding sites. Its kinetic studies and autoradiographic localization in rat brain have provided insights into the distribution and density of these binding sites (Benavides et al., 1983).

Synthesis for PET Imaging : The synthesis of N-(11C) methyl, N-(methyl-1 propyl), (chloro-2 phenyl)-1 isoquinoleine carboxamide-3 (PK 11195) was achieved for potential PET imaging of peripheral benzodiazepine receptors in various organs including the heart, kidney, and brain (Camsonne et al., 1984).

Orientations Futures

Propriétés

IUPAC Name |

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSIYNJKCPZOFQ-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-N-Desmethyl-PK 11195 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)

![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)